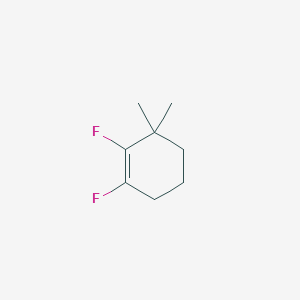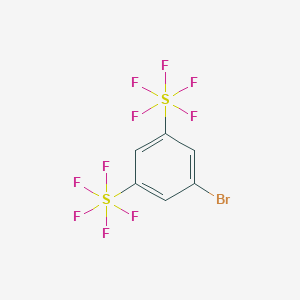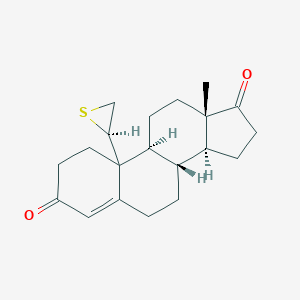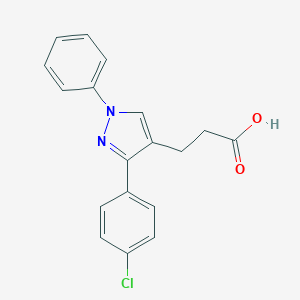
3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid
説明
3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid, also known as CPPA, is a synthetic compound of the pyrazole family. CPPA has a wide range of applications in scientific research, including its use as a ligand for various proteins and enzymes. CPPA is a valuable tool for scientists in the fields of biochemistry, pharmacology, and toxicology.
科学的研究の応用
Pharmaceutical Research
This compound is explored for its potential pharmaceutical applications due to its structural similarity to pyrazoline derivatives, which are known for their diverse biological activities. Studies have shown that pyrazoline compounds exhibit antibacterial , antifungal , antiparasitic , anti-inflammatory , and antidepressant properties . The presence of the chlorophenyl group could potentially enhance these properties, making it a candidate for drug development.
Neuroprotective Agent Development
The pyrazole ring is a common feature in neuroprotective agents. Research on similar compounds has indicated that they can modulate acetylcholinesterase (AchE) activity , which is crucial for nerve pulse transmission . This compound could be investigated for its efficacy in protecting neuronal health and treating neurodegenerative diseases.
Antioxidant Capacity Evaluation
Compounds with a pyrazole core have been associated with antioxidant activity , which is vital in combating oxidative stress in cells . This compound could be analyzed for its ability to scavenge free radicals, potentially contributing to the treatment of diseases where oxidative stress is a known factor.
Cancer Research
Pyrazoline derivatives have been reported to possess antitumor activities . The unique structure of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid may provide a new avenue for cancer treatment research, particularly in the synthesis of chemotherapeutic agents.
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid may also interact with various biological targets.
Mode of Action
Related compounds, such as pyrazolines and their derivatives, have been reported to exhibit diverse pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .
特性
IUPAC Name |
3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLJRLMYIOMLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546069 | |
| Record name | 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108446-79-3 | |
| Record name | 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108446-79-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)


![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)
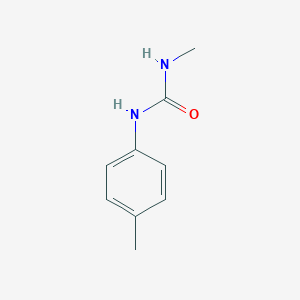

![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)

